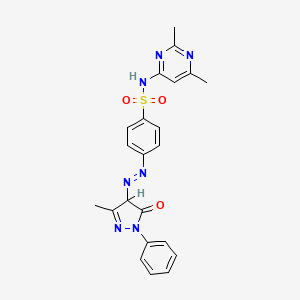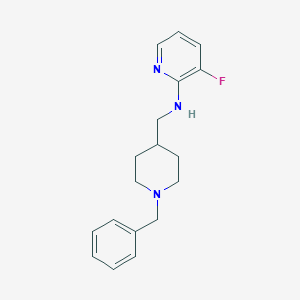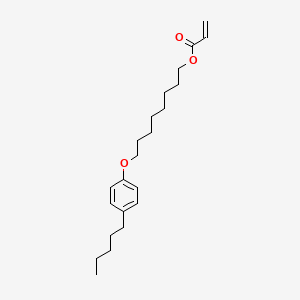
8-(4-Pentylphenoxy)octyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Pentylphenoxy)octyl acrylate is a specialized acrylate compound characterized by its unique structure, which includes a phenoxy group substituted with a pentyl chain and an octyl acrylate moiety. This compound is part of the broader family of acrylates, which are widely used in various industrial applications due to their reactive nature and ability to form polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Pentylphenoxy)octyl acrylate typically involves the esterification of 8-(4-pentylphenoxy)octanol with acrylic acid or its derivatives. One common method involves the reaction of 8-(4-pentylphenoxy)octanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of acrylates, including this compound, often employs continuous flow processes. These processes offer advantages such as improved safety, efficiency, and scalability. In a continuous flow setup, the reactants are continuously fed into a reactor, and the product is continuously removed. This method minimizes side reactions and allows for better control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Pentylphenoxy)octyl acrylate can undergo various chemical reactions, including:
Polymerization: This compound can polymerize to form polyacrylates, which are used in coatings, adhesives, and other applications.
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Polymerization: Poly(this compound) is the primary product.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation: Oxidized derivatives of the phenoxy group or the acrylate moiety.
Wissenschaftliche Forschungsanwendungen
8-(4-Pentylphenoxy)octyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for use in medical coatings and adhesives.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 8-(4-Pentylphenoxy)octyl acrylate primarily involves its polymerization to form long-chain polymers. These polymers exhibit unique mechanical and chemical properties due to the presence of the phenoxy and acrylate groups. The phenoxy group provides rigidity and thermal stability, while the acrylate moiety allows for cross-linking and flexibility. The molecular targets and pathways involved in its action are primarily related to its ability to form stable, high-performance polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acrylate: Similar in structure but with a butyl group instead of the 8-(4-pentylphenoxy)octyl group.
Ethylhexyl acrylate: Contains an ethylhexyl group, commonly used in adhesives and coatings.
Methyl acrylate: A simpler acrylate with a methyl group, used in various polymer applications.
Uniqueness
8-(4-Pentylphenoxy)octyl acrylate is unique due to the presence of the phenoxy group substituted with a pentyl chain, which imparts specific mechanical and thermal properties to the resulting polymers. This makes it particularly suitable for high-performance applications where both flexibility and rigidity are required .
Eigenschaften
Molekularformel |
C22H34O3 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
8-(4-pentylphenoxy)octyl prop-2-enoate |
InChI |
InChI=1S/C22H34O3/c1-3-5-10-13-20-14-16-21(17-15-20)24-18-11-8-6-7-9-12-19-25-22(23)4-2/h4,14-17H,2-3,5-13,18-19H2,1H3 |
InChI-Schlüssel |
FUJRGJWLNMPKAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OCCCCCCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)
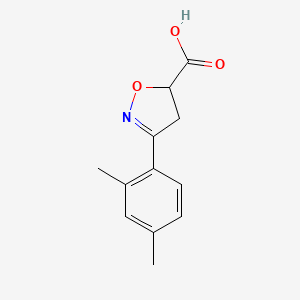


![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)


![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
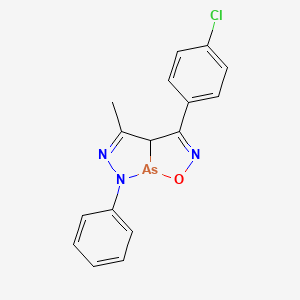
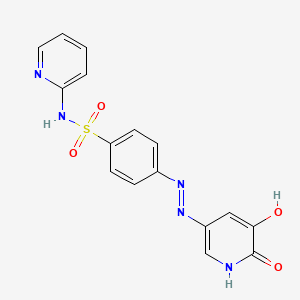
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
